2-(3,5-Dichlorophenoxy)acetaldehyde
Overview
Description
2-(3,5-Dichlorophenoxy)acetaldehyde is an organic compound with the molecular formula C8H6Cl2O2 It is a derivative of acetaldehyde, where the hydrogen atoms are replaced by a 3,5-dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,5-Dichlorophenoxy)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorophenol with chloroacetaldehyde under basic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve 3,5-dichlorophenol in a suitable solvent, such as ethanol.
Step 2: Add chloroacetaldehyde to the solution.
Step 3: Introduce a base, such as sodium hydroxide, to facilitate the reaction.
Step 4: Stir the mixture at room temperature for several hours.
Step 5: Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in water for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(3,5-Dichlorophenoxy)acetic acid.
Reduction: 2-(3,5-Dichlorophenoxy)ethanol.
Substitution: Various substituted phenoxyacetaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dichlorophenoxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including herbicides and plant growth regulators.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenoxy)acetaldehyde depends on its specific application. In the context of herbicides, it acts by interfering with the plant’s growth hormones, leading to uncontrolled growth and eventual death. The molecular targets include enzymes involved in the biosynthesis of plant hormones, such as auxins. The compound disrupts the normal hormonal balance, causing abnormal growth patterns and senescence.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetaldehyde: Similar in structure but with chlorine atoms at different positions on the phenoxy group.
2-(4-Chlorophenoxy)acetaldehyde: Contains only one chlorine atom on the phenoxy group.
2-(3,5-Dichlorophenoxy)acetic acid: The oxidized form of 2-(3,5-dichlorophenoxy)acetaldehyde.
Uniqueness
This compound is unique due to the specific positioning of the chlorine atoms on the phenoxy group, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
2-(3,5-dichlorophenoxy)acetaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h1,3-5H,2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMNUOZUHNBBBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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